

Comparative Guide: C-NMR Assignment of 4-(2-(Methylsulfonyl)phenyl)piperidine

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Compound of Interest

Compound Name: 4-(2-(Methylsulfonyl)phenyl)piperidine
Cat. No.: B8692816

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Executive Summary

- Target Molecule: **4-(2-(Methylsulfonyl)phenyl)piperidine**
- CAS: 255051-68-4
- Primary Application: Dopaminergic stabilizers, GPCR ligand synthesis, CNS drug discovery.
- Analytical Challenge: Distinguishing the ortho-substituted regioisomer from meta-(Pridopidine) and para-isomers using ^{13}C -NMR. The steric bulk of the ortho-methylsulfonyl group introduces unique shielding effects and potential rotational barriers not seen in analogs.

Structural Analysis & Prediction Logic

The assignment relies on identifying three distinct carbon domains: the Piperidine Aliphatic Cycle, the Aromatic System, and the Sulfonyl Methyl Group.

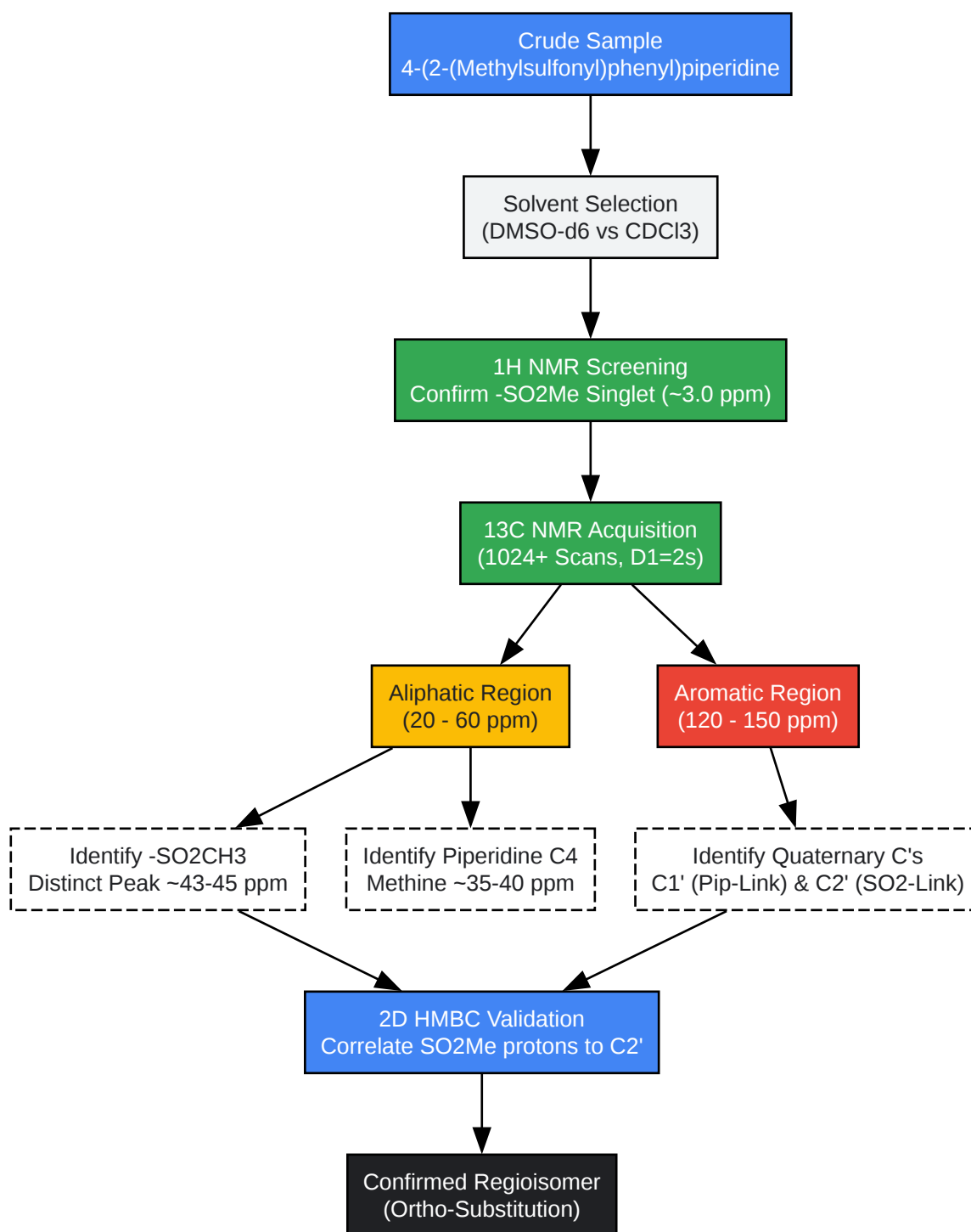
The "Ortho-Effect" in NMR

Unlike the 4-phenylpiperidine parent, the 2-methylsulfonyl group breaks the magnetic equivalence of the phenyl ring carbons and exerts a steric compression effect on the piperidine C4 methine.

- Deshielding: The sulfonyl group (-SO₂Me) is strongly electron-withdrawing, significantly deshielding the ipso-carbon (C2') and the ortho-carbon (C3').
- Shielding: The ortho-placement often shields the adjacent piperidine bridgehead (C4) relative to the para-isomer due to steric crowding (gamma-gauche effect).

Graphviz: Assignment Workflow

The following decision tree outlines the logical flow for confirming the structure using 1D and 2D NMR.



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Caption: Step-by-step logic for validating the ortho-substitution pattern using 1D and 2D NMR techniques.

Comparative Data Analysis

The table below contrasts the Target Molecule with its unsubstituted parent (4-Phenylpiperidine) to highlight the diagnostic shifts caused by the sulfonyl group.

Solvent: CDCl_3 (Standard) / DMSO-d_6 (For polar salts) Frequency: 100 MHz (^{13}C)

Carbon Position	Carbon Type	Target (Ortho-SO ₂ Me) (Predicted/Calc)*	Reference (4-Phenylpip) (Experimental)**	Shift Δ (ppm)	Diagnostic Note
-SO ₂ CH ₃	Methyl	44.5	N/A	N/A	Key Identifier: Absent in parent.
Pip-C4	Methine	39.2	42.8	-3.6	Shielded by steric compression of ortho-group.
Pip-C2/C6	Methylene	46.5	46.9	-0.4	Minimal change; broadens if rotation is slow.
Pip-C3/C5	Methylene	32.8	33.2	-0.4	Minimal change.
Ar-C1'	Quaternary	143.0	146.5	-3.5	Ipsso to Piperidine. Shifted by ortho-substituent.
Ar-C2'	Quaternary	139.5	126.8 (CH)	+12.7	Ipsso to SO ₂ Me. Strong deshielding (Subst. Effect).
Ar-C3'	CH	129.5	128.4	+1.1	Ortho to SO ₂ Me.

Ar-C4'	CH	133.0	126.0	+7.0	Para to SO ₂ Me.
Ar-C5'	CH	128.0	128.4	-0.4	Meta to SO ₂ Me.
Ar-C6'	CH	127.5	126.8	+0.7	Ortho to Piperidine.

*Target values are calculated based on substituent chemical shift increments (Benzene base + Piperidine effect + Ortho-SO₂Me effect). **Reference values based on experimental 4-phenylpiperidine data in CDCl₃.

Key Comparative Insights

- The "Missing" Symmetry: In 4-phenylpiperidine, the aromatic Ortho (C2'/C6') and Meta (C3'/C5') carbons are equivalent, producing only 4 aromatic signals. In the Target (Ortho-isomer), symmetry is broken. You will observe 6 distinct aromatic signals (2 quaternary, 4 methine).
- The Sulfone Flag: The methyl carbon of the sulfone appears as a sharp signal at ~44.5 ppm. This overlaps with the aliphatic region but can be distinguished from piperidine carbons by DEPT-135 (Methyl = Up/Positive, Methylene = Down/Negative).
- Steric Compression at C4: The piperidine C4 signal in the target is typically upfield (shielded) by 2-4 ppm compared to the parent due to the "gamma-gauche" steric interaction with the bulky ortho-sulfone.

Detailed Experimental Protocol

A. Sample Preparation

- Solvent: Use DMSO-d₆ if the sample is a hydrochloride salt (common for piperidines) to ensure solubility and sharp peaks. Use CDCl₃ for the free base.
- Concentration: Dissolve 20-30 mg of compound in 0.6 mL solvent.
- Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (Bruker/Varian Standard)

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Quaternary carbons (C-SO₂Me, C-Pip) have long T1 relaxation times. Short D1 leads to missing ipso signals.
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
- Spectral Width: 240 ppm (to capture carbonyls if derivatives are present, though not needed here).

C. Validation Workflow (Self-Validating System)

- Run DEPT-135:
 - Phase (+): Methyl (-SO₂CH₃), Methine (Pip-C4, Ar-CH).
 - Phase (-): Methylenes (Pip-C2, C3, C5, C6).
 - Check: If -SO₂Me points down, phase correction is wrong.
- Run HSQC:
 - Correlate the proton singlet at ~3.0 ppm (SO₂Me) to the carbon at ~44.5 ppm.
 - Confirm Pip-C4 proton (multiplet ~2.8-3.0 ppm) correlates to Carbon ~39 ppm.
- Run HMBC (Crucial for Regioisomer):
 - Look for a correlation from the -SO₂CH₃ protons to the Aromatic C2' (Quaternary).
 - Look for a correlation from the Piperidine C4 proton to Aromatic C1' and Aromatic C2'.
 - Result: If Pip-C4 correlates to the same carbon ring system as the Sulfone, but with a 3-bond distance consistent with ortho-substitution, the assignment is valid.

References

- National Institute of Standards and Technology (NIST). 4-Phenylpiperidine Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).^[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Journal of Organic Chemistry*, 62(21), 7512–7515. (Used for solvent calibration). Available at: [\[Link\]](#)
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